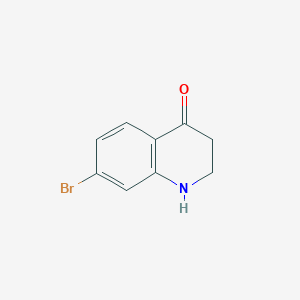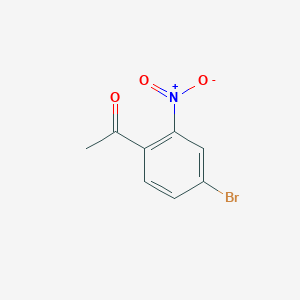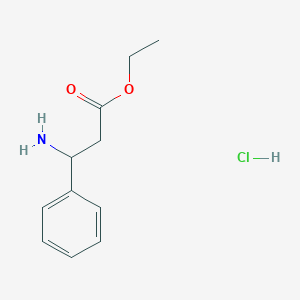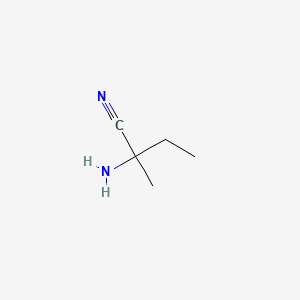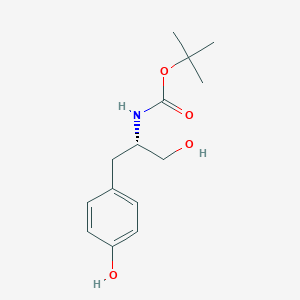
Boc-L-チロシノール
概要
説明
Boc-L-Tyrosinol is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The compound has the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
科学的研究の応用
Boc-L-Tyrosinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for peptide synthesis and other complex organic molecules . In biology, it serves as a substrate for enzyme-catalyzed reactions and is used in the study of enzyme mechanisms . In medicine, Boc-L-Tyrosinol is used in the development of peptide-based drugs and other therapeutic agents . Additionally, it has applications in the pharmaceutical industry for the synthesis of various bioactive compounds .
作用機序
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound with a molecular weight of 267.32 . It is used in peptide synthesis
Target of Action
Given its use in peptide synthesis , it can be inferred that it may interact with various proteins and enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein synthesis and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
生化学分析
Biochemical Properties
Boc-L-Tyrosinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, enhancing its stability and reactivity in biochemical processes . Additionally, Boc-L-Tyrosinol can interact with proteins and other amino acids, contributing to the formation of complex protein structures.
Cellular Effects
Boc-L-Tyrosinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By affecting these enzymes, Boc-L-Tyrosinol can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses . Furthermore, Boc-L-Tyrosinol has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, Boc-L-Tyrosinol exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, Boc-L-Tyrosinol can act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-Tyrosinol can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Boc-L-Tyrosinol remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to Boc-L-Tyrosinol can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Boc-L-Tyrosinol in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have demonstrated that Boc-L-Tyrosinol can cause dose-dependent changes in enzyme activity, metabolic pathways, and cellular function . High doses of Boc-L-Tyrosinol may result in toxic effects, including organ damage and impaired physiological functions.
Metabolic Pathways
Boc-L-Tyrosinol is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . Boc-L-Tyrosinol can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, Boc-L-Tyrosinol is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Boc-L-Tyrosinol’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells.
Subcellular Localization
Boc-L-Tyrosinol’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins . These interactions can influence Boc-L-Tyrosinol’s activity and function within different subcellular environments.
準備方法
Boc-L-Tyrosinol can be synthesized through several methods. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and minimal environmental impact .
化学反応の分析
Boc-L-Tyrosinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
類似化合物との比較
Boc-L-Tyrosinol is similar to other Boc-protected amino acids, such as Boc-L-phenylalaninol and Boc-L-serinol. it is unique due to the presence of the hydroxyl group on the aromatic ring, which provides additional reactivity and versatility in chemical synthesis . Other similar compounds include Boc-L-tyrosine and Boc-L-tyrosine methyl ester, which also feature the Boc-protected amino group but differ in their functional groups and reactivity .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


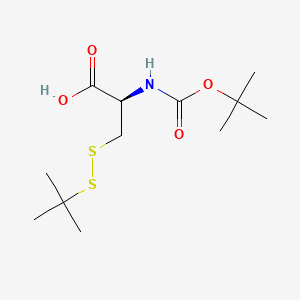
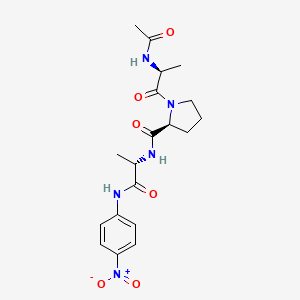

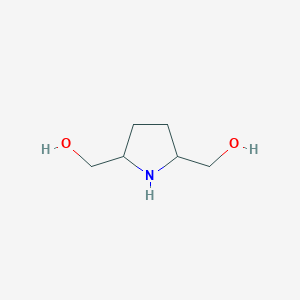
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)



